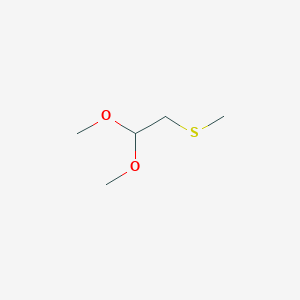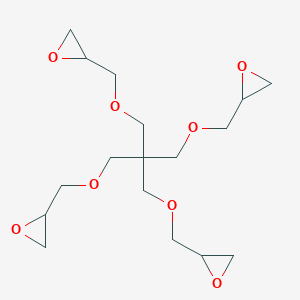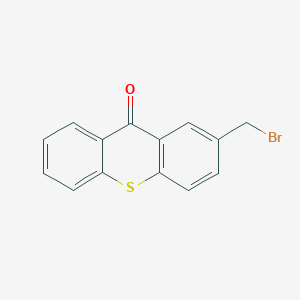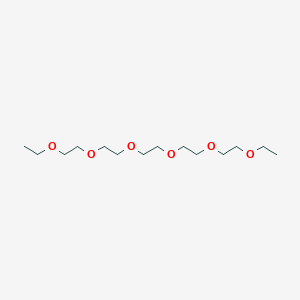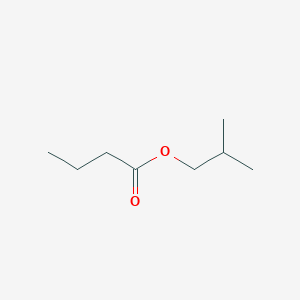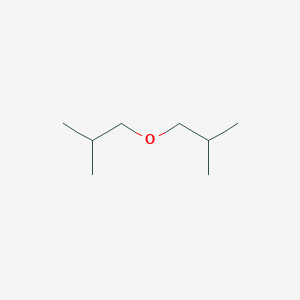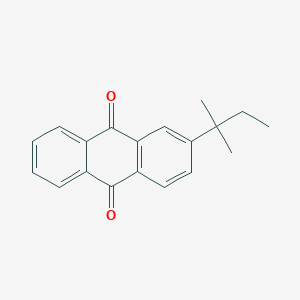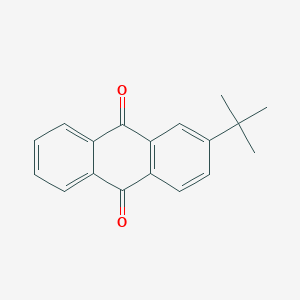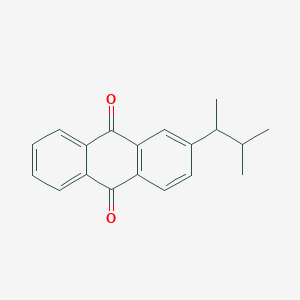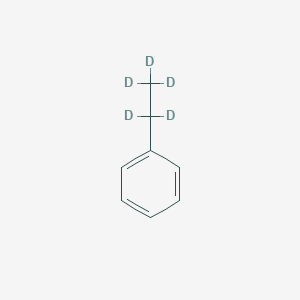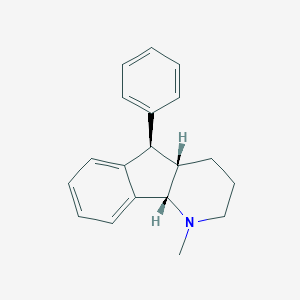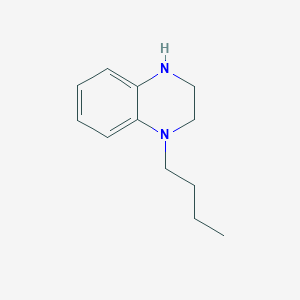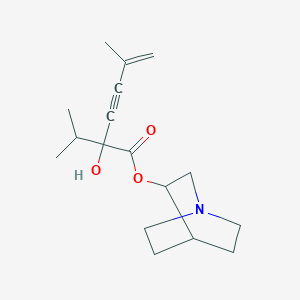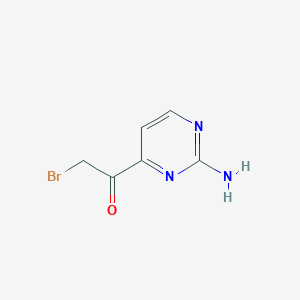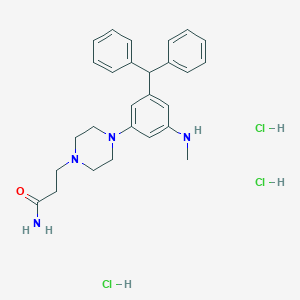
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as DPA, and it belongs to the class of amide derivatives. DPA is a white crystalline powder that is soluble in water and ethanol.
作用機序
The exact mechanism of action of DPA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. DPA has also been shown to interact with ion channels and receptors, which may contribute to its biological activity.
生化学的および生理学的効果
DPA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DPA has also been shown to have analgesic effects by modulating the activity of pain receptors. In addition, DPA has been found to have anticonvulsant effects by modulating the activity of ion channels. DPA has also been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters.
実験室実験の利点と制限
One of the main advantages of DPA is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. DPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of DPA is its potential toxicity, which may limit its use in clinical settings. In addition, further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects.
将来の方向性
There are several future directions for research on DPA. One area of research is the development of new drugs based on the structure of DPA. Another area of research is the identification of new biological activities of DPA. In addition, further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects. Finally, research is needed to determine the optimal dosage and administration of DPA for therapeutic purposes.
Conclusion:
In conclusion, 1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. DPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DPA has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. Further research is needed to fully understand the mechanism of action of DPA and to identify any potential side effects.
合成法
The synthesis of DPA involves the reaction of piperazine with 3-(methylamino)benzaldehyde to form 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-piperazine. This intermediate product is then reacted with propanoyl chloride to form 1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-. The final step involves the addition of hydrochloric acid and water to form the hydrochloride hydrate salt of DPA. This synthesis method has been optimized to produce high yields of DPA with high purity.
科学的研究の応用
DPA has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DPA has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. In addition, DPA has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
CAS番号 |
107314-69-2 |
|---|---|
製品名 |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)-, hydrochloride, hydrate (2:6:1) |
分子式 |
C27H35Cl3N4O |
分子量 |
537.9 g/mol |
IUPAC名 |
3-[4-[3-benzhydryl-5-(methylamino)phenyl]piperazin-1-yl]propanamide;trihydrochloride |
InChI |
InChI=1S/C27H32N4O.3ClH/c1-29-24-18-23(27(21-8-4-2-5-9-21)22-10-6-3-7-11-22)19-25(20-24)31-16-14-30(15-17-31)13-12-26(28)32;;;/h2-11,18-20,27,29H,12-17H2,1H3,(H2,28,32);3*1H |
InChIキー |
UIJZRNHNWKSYOV-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)CCC(=O)N.Cl.Cl.Cl |
正規SMILES |
CNC1=CC(=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)CCC(=O)N.Cl.Cl.Cl |
その他のCAS番号 |
107314-69-2 |
同義語 |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(3-(methylamino)phenyl)- , hydrochloride, hydrate (2:6:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



